molecular formula C22H16Cl2N2O2 B11653797 4-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

4-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11653797
M. Wt: 411.3 g/mol
InChI Key: NICYFOOVFGZLBA-UHFFFAOYSA-N
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Description

4-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound with a molecular formula of C22H17ClN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Formation of Benzoxazole Ring: The intermediate product undergoes cyclization with an appropriate reagent to form the benzoxazole ring.

    Substitution Reaction: The final step involves the substitution of the chloro groups and the attachment of the benzamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions can occur, where the chloro groups are replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide (NaOCH3) or electrophilic substitution using sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical processes and cellular functions. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
  • 4-chloro-N,N-dimethylbenzamide
  • Benzamide derivatives with similar structural motifs

Uniqueness

4-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of both chloro groups and the benzoxazole ring, which confer distinct chemical properties and potential applications. Its structural complexity and reactivity make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H16Cl2N2O2

Molecular Weight

411.3 g/mol

IUPAC Name

4-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H16Cl2N2O2/c1-12-9-19-20(10-13(12)2)28-22(26-19)17-11-16(7-8-18(17)24)25-21(27)14-3-5-15(23)6-4-14/h3-11H,1-2H3,(H,25,27)

InChI Key

NICYFOOVFGZLBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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